1,1-Dibromoformaldoxime

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

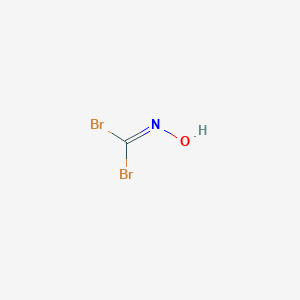

IUPAC Name |

N-(dibromomethylidene)hydroxylamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/CHBr2NO/c2-1(3)4-5/h5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AWBKQZSYNWLCMW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=NO)(Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CHBr2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70376820 | |

| Record name | 1,1-dibromoformaldoxime | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70376820 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.83 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

74213-24-4 | |

| Record name | 1,1-dibromoformaldoxime | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70376820 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,1-Dibromoformaldoxime | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Chemical Properties of 1,1-Dibromoformaldoxime

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,1-Dibromoformaldoxime (CBr₂NOH) is a halogenated oxime that serves as a pivotal intermediate in organic synthesis. Its primary utility lies in its role as a stable precursor for the in situ generation of the highly reactive bromonitrile oxide, a versatile 1,3-dipole. This technical guide provides a comprehensive overview of the chemical properties of this compound, including its synthesis, physical and spectroscopic characteristics, and its significant applications in the construction of nitrogen-containing heterocyclic compounds. Detailed experimental protocols and reaction pathways are presented to support its practical application in research and development.

Introduction

This compound, also known as hydroxycarbonimidic dibromide, is a valuable reagent for the synthesis of complex organic molecules, particularly heterocycles that are prevalent in pharmaceuticals and agrochemicals.[1][2] The presence of two bromine atoms and an oxime functional group on a single carbon atom confers unique reactivity upon this molecule, making it an important tool for synthetic chemists.[2] This guide will delve into the core chemical aspects of this compound, providing a technical resource for professionals in the field.

Physicochemical Properties

This compound is a white to dark orange crystalline solid at room temperature.[3] It is hygroscopic and should be stored in a dry, cool environment, under an inert atmosphere, and preferably in a freezer at temperatures below -20°C to prevent decomposition.[3][4] While soluble in some organic solvents like ethanol, ether, acetic acid, chloroform (B151607) (with heating), and methanol, its stability is a key consideration for its storage and handling.[3]

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | CBr₂NOH | [3] |

| Molecular Weight | 202.83 g/mol | |

| Appearance | White to dark orange solid | [3] |

| Melting Point | 65-68 °C | [3] |

| Boiling Point | 230.0 ± 23.0 °C (Predicted) | [3] |

| Density | 2.70 ± 0.1 g/cm³ (Predicted) | [3] |

| pKa | 7.52 ± 0.11 (Predicted) | [3] |

| Solubility | Soluble in ethanol, ether, acetic acid, methanol. Very slightly soluble in chloroform (heated). | [3] |

| CAS Number | 74213-24-4 | [3] |

Spectroscopic Data

The structural elucidation of this compound is supported by various spectroscopic techniques. A key study by Pasinszki and Westwood investigated the electronic and geometric structures of dihaloformaldoximes, including the bromo derivative, using a combination of spectroscopic methods and ab initio calculations.[1][5]

Table 2: Spectroscopic Data for this compound

| Technique | Data | Reference(s) |

| ¹H NMR | Data not explicitly found in searches. | |

| ¹³C NMR | Data not explicitly found in searches. | |

| Infrared (IR) | Mid-IR spectra have been recorded and analyzed.[1][5] | [1][5] |

| Raman | Raman spectra in the solid state have been recorded and analyzed.[1][5] | [1][5] |

| Mass Spectrometry (MS) | Photoionization mass spectroscopy has been performed.[1][5] | [1][5] |

Note: While specific peak data for NMR, IR, and MS were not available in the initial search, the referenced literature provides a comprehensive analysis.

Synthesis of this compound

There are two primary methods reported for the synthesis of this compound.

Synthesis from 2-Oxoacetic Acid

This method involves the reaction of glyoxylic acid with hydroxylamine (B1172632) hydrochloride to form an oxime intermediate, which is then brominated.[6]

Experimental Protocol:

-

To a stirred aqueous solution (50 mL) of glyoxylic acid (10 mmol), add hydroxylamine hydrochloride (10 mmol).

-

Stir the reaction mixture at room temperature for 24 hours.

-

Slowly add sodium bicarbonate (20 mmol) to the mixture, followed by the addition of dichloromethane (B109758) (60 mL).

-

Cool the well-stirred two-phase mixture to 6 °C.

-

Add bromine (1 mL) dropwise over a period of 20 minutes.

-

Continue stirring the reaction mixture for an additional 3 hours.

-

After the reaction is complete, separate the organic layer.

-

Extract the aqueous layer with dichloromethane (50 mL).

-

Combine the organic extracts, dry with magnesium sulfate, filter, and concentrate under reduced pressure.

-

Recrystallize the residue from hexane (B92381) (50 mL) to yield the product as white crystals.

This procedure has been reported to yield the product in approximately 81% yield.[6]

Synthesis from 1,1-Dibromoethane (B1583053)

A more direct, though less detailed, method involves the reaction of 1,1-dibromoethane with hydroxamic acid.[3]

General Procedure:

-

Dissolve 1,1-dibromoethane in water.

-

Add hydroxamic acid and sodium carbonate to the solution.

-

The product is obtained by crystallization after the reaction is complete.

Chemical Reactivity and Applications

The principal application of this compound is as a precursor for the in situ generation of bromonitrile oxide (BrCNO), a highly reactive 1,3-dipole.[2] This is typically achieved through the elimination of hydrogen bromide using a mild base.[2]

In Situ Generation of Bromonitrile Oxide

The generation of bromonitrile oxide from this compound is a key step in its synthetic utility. This reactive intermediate is not isolated but is trapped in situ by a dipolarophile.

Caption: Generation of Bromonitrile Oxide.

[3+2] Cycloaddition Reactions

Bromonitrile oxide readily undergoes [3+2] cycloaddition reactions with various dipolarophiles, such as alkenes and alkynes, to form five-membered heterocyclic rings.[2] These reactions are a cornerstone of the synthetic utility of this compound.

-

Reaction with Alkenes: The cycloaddition with alkenes leads to the formation of 3-bromoisoxazolines.[2]

-

Reaction with Alkynes: The reaction with alkynes yields 3-bromo-isoxazoles, which are important structural motifs in medicinal chemistry.[2]

Caption: [3+2] Cycloaddition Reactions.

Other Reactions

-

Nucleophilic Substitution: The bromine atoms on this compound can be displaced by nucleophiles, allowing for the synthesis of various derivatives.

-

Dehydrobromination: Under specific conditions, it can undergo dehydrobromination to form reactive intermediates that can be utilized in further synthetic transformations.

Safety and Handling

This compound is an organic halogen compound and should be handled with appropriate safety precautions.[3] It is irritating to the skin and eyes and may cause respiratory tract irritation upon inhalation.[3] Therefore, it is essential to use personal protective equipment (PPE), such as gloves and safety glasses, and to work in a well-ventilated fume hood.[3] The compound should be stored in a dry, cool place, away from fire and combustibles.[3]

Conclusion

This compound is a versatile and valuable reagent in organic synthesis. Its ability to serve as a stable precursor to the highly reactive bromonitrile oxide makes it a key component in the synthesis of a wide range of nitrogen-containing heterocycles. This guide has provided a detailed overview of its chemical properties, synthesis, and reactivity, offering a comprehensive resource for researchers and professionals in the chemical and pharmaceutical sciences. Further research into its spectroscopic characterization and the development of more detailed synthetic protocols will continue to enhance its utility in the field.

References

- 1. Structure and spectroscopy of dihaloformaldoximes He I photoelectron, photoionization mass spectroscopy, mid-IR, Raman and ab initio study - Journal of the Chemical Society, Faraday Transactions (RSC Publishing) DOI:10.1039/A605743H [pubs.rsc.org]

- 2. This compound | 74213-24-4 | Benchchem [benchchem.com]

- 3. chembk.com [chembk.com]

- 4. nbinno.com [nbinno.com]

- 5. Structure and spectroscopy of dihaloformaldoximes He I photoelectron, photoionization mass spectroscopy, mid-IR, Raman and ab initio study - Journal of the Chemical Society, Faraday Transactions (RSC Publishing) [pubs.rsc.org]

- 6. This compound | 74213-24-4 [chemicalbook.com]

Synthesis and Characterization of 1,1-Dibromoformaldoxime: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis and characterization of 1,1-dibromoformaldoxime, a versatile building block in organic synthesis, particularly for the preparation of novel heterocyclic compounds.

Introduction

This compound (CBr₂NOH) is a halogenated oxime that serves as a key precursor for the in situ generation of bromonitrile oxide, a highly reactive 1,3-dipole. This intermediate readily participates in [3+2] cycloaddition reactions with various dipolarophiles, such as alkenes and alkynes, to afford 3-bromo-substituted isoxazolines and isoxazoles, respectively. These heterocyclic scaffolds are of significant interest in medicinal chemistry and drug development due to their presence in a wide range of biologically active molecules. This guide details a reliable synthetic protocol for this compound and outlines the analytical techniques for its characterization.

Synthesis of this compound

The most common and effective method for the synthesis of this compound involves the bromination of glyoxime, which is formed in situ from glyoxylic acid and hydroxylamine (B1172632).

Reaction Pathway

The synthesis is a two-step, one-pot procedure. First, glyoxylic acid reacts with hydroxylamine hydrochloride to form glyoxylic acid oxime. Subsequent bromination in a two-phase system yields the final product, this compound.

Caption: Reaction pathway for the synthesis of this compound.

Experimental Protocol

The following protocol is a detailed methodology for the synthesis of this compound:

Materials:

-

Glyoxylic acid monohydrate

-

Hydroxylamine hydrochloride

-

Sodium bicarbonate

-

Bromine

-

Dichloromethane (CH₂Cl₂)

-

Magnesium sulfate (B86663) (MgSO₄)

-

Distilled water

Procedure:

-

Formation of Glyoxylic Acid Oxime: In a round-bottom flask equipped with a magnetic stirrer, dissolve glyoxylic acid monohydrate (1.0 eq) in distilled water. To this solution, add hydroxylamine hydrochloride (1.0 eq) and stir the mixture at room temperature for 24 hours.

-

Bromination: Cool the reaction mixture in an ice bath to 6 °C. Slowly add sodium bicarbonate (2.0 eq) to neutralize the hydrochloric acid. A two-phase system will be established by adding dichloromethane.

-

Addition of Bromine: While vigorously stirring the biphasic mixture, add bromine (2.0 eq) dropwise over a period of 20 minutes, maintaining the temperature at 6 °C.

-

Reaction Completion and Work-up: Continue stirring the reaction mixture at the same temperature for an additional 3 hours. After the reaction is complete, separate the organic layer.

-

Extraction and Drying: Extract the aqueous layer with dichloromethane. Combine the organic layers and dry over anhydrous magnesium sulfate.

-

Purification: Filter the drying agent and concentrate the organic solution under reduced pressure. Recrystallize the crude product from hexane to obtain pure this compound as a white crystalline solid.[1]

Characterization of this compound

The synthesized this compound should be characterized to confirm its identity and purity. The following table summarizes the key physical and chemical properties.

Physicochemical Properties

| Property | Value | Reference |

| Molecular Formula | CHBr₂NO | [1] |

| Molecular Weight | 202.83 g/mol | [1] |

| Appearance | White to pale yellow crystalline powder | [2] |

| Melting Point | 65-66 °C | [1] |

| Solubility | Soluble in dichloromethane, chloroform, and other common organic solvents. | |

| Purity (as per source) | >95% | [1] |

| Yield | Approximately 81% | [1] |

Spectroscopic Data

| Technique | Expected Observations |

| ¹H NMR | A single, broad singlet in the downfield region (typically δ 8-10 ppm) corresponding to the hydroxyl proton (-OH) of the oxime. The exact chemical shift can be solvent-dependent. |

| ¹³C NMR | A single resonance in the downfield region (typically δ 130-150 ppm) for the carbon atom double-bonded to nitrogen and bonded to two bromine atoms (C=N). |

| Infrared (IR) Spectroscopy | Characteristic absorption bands for the O-H stretch (around 3300-3100 cm⁻¹, broad), C=N stretch (around 1650-1550 cm⁻¹), and N-O stretch (around 960-930 cm⁻¹). |

| Mass Spectrometry (MS) | The molecular ion peak (M⁺) would be observed, along with a characteristic isotopic pattern for two bromine atoms (M, M+2, M+4 in a 1:2:1 ratio). |

Experimental Workflow for Characterization

The following diagram outlines a typical workflow for the characterization of the synthesized this compound.

Caption: Workflow for the characterization of this compound.

Safety Precautions

This compound is a potentially hazardous chemical. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. All manipulations should be carried out in a well-ventilated fume hood. Thermal stability studies have indicated that the compound can undergo exothermic decomposition at elevated temperatures, so it should be stored in a cool, dark place.

Conclusion

This technical guide provides a detailed and practical protocol for the synthesis of this compound, a valuable reagent in organic synthesis. The outlined characterization methods, although lacking specific literature-derived spectral data, provide a solid framework for researchers to verify the identity and purity of the synthesized compound. The versatility of this compound as a precursor to bromonitrile oxide makes it an important tool for the construction of complex heterocyclic molecules for potential applications in drug discovery and development.

References

An In-depth Technical Guide to the Molecular Structure and Bonding of 1,1-Dibromoformaldoxime

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,1-Dibromoformaldoxime (CHBr₂NO) is a halogenated oxime that serves as a pivotal synthetic intermediate, primarily in the construction of nitrogen-containing heterocyclic compounds.[1][2][3] Its significance lies in its role as a stable precursor to the highly reactive bromonitrile oxide (BrCNO), a 1,3-dipole essential for [3+2] cycloaddition reactions.[2] This guide provides a comprehensive overview of the molecular structure, bonding, and key chemical properties of this compound, supported by computational and spectroscopic data. Detailed experimental protocols for its synthesis and characterization are also presented to facilitate its application in research and development.

Molecular Structure and Bonding

This compound is a small, planar molecule with the chemical formula CHBr₂NO.[4][5] Its structure is characterized by a central carbon atom double-bonded to a nitrogen atom, which is, in turn, bonded to a hydroxyl group. The central carbon is also bonded to two bromine atoms.

Molecular Geometry

Computational studies, specifically ab initio calculations at the MP2(fc)/6-31G** level, have been instrumental in elucidating the most stable conformation of this compound.[1] These studies indicate that the anti conformation, where the hydrogen atom of the hydroxyl group is positioned opposite to the carbon-nitrogen double bond, is the most thermodynamically stable isomer.[1][3]

Table 1: Predicted Molecular Geometry of anti-1,1-Dibromoformaldoxime (MP2/6-31G )**

| Parameter | Value |

|---|---|

| Bond Lengths (Å) | |

| C=N | Data not available in search results |

| N-O | Data not available in search results |

| O-H | Data not available in search results |

| C-Br₁ | Data not available in search results |

| C-Br₂ | Data not available in search results |

| **Bond Angles (°) ** | |

| Br-C-Br | Data not available in search results |

| Br-C=N | Data not available in search results |

| C=N-O | Data not available in search results |

| N-O-H | Data not available in search results |

| **Dihedral Angle (°) ** |

| Br-C-N-O | Data not available in search results |

Note: Specific quantitative data for bond lengths and angles were not found in the search results.

Electronic Structure and Bonding

The electronic structure of this compound is significantly influenced by the high electronegativity of the two bromine atoms and the oxygen atom. This results in a polarized molecule with a partial positive charge on the carbon atom, making it susceptible to nucleophilic attack. The C=N double bond consists of a sigma (σ) bond and a pi (π) bond. The lone pairs on the oxygen and bromine atoms, as well as the π-system of the C=N bond, are key features in its reactivity.

Spectroscopic Characterization

Spectroscopic techniques are essential for the identification and characterization of this compound.

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy provides insight into the functional groups present in the molecule. The IR and Raman spectra of this compound are expected to show characteristic bands for the O-H, C=N, N-O, and C-Br bonds.

Table 2: Predicted Vibrational Frequencies of this compound

| Vibrational Mode | Predicted Frequency (cm⁻¹) |

|---|---|

| O-H stretch | Data not available in search results |

| C=N stretch | Data not available in search results |

| N-O stretch | Data not available in search results |

| C-Br symmetric stretch | Data not available in search results |

| C-Br asymmetric stretch | Data not available in search results |

| O-H bend | Data not available in search results |

Note: Specific vibrational frequencies were not found in the search results.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the connectivity of atoms in a molecule.

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Nucleus | Chemical Shift (ppm) | Multiplicity | Coupling Constant (Hz) |

|---|---|---|---|

| ¹H (O-H) | Data not available in search results | Data not available in search results | Data not available in search results |

| ¹³C (CBr₂) | Data not available in search results | Data not available in search results | Data not available in search results |

Note: Specific NMR chemical shifts and coupling constants were not found in the search results.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Table 4: Predicted Mass Spectrometry Data for this compound

| Ion | m/z | Relative Abundance (%) |

|---|---|---|

| [M]⁺ | Data not available in search results | Data not available in search results |

| [M-Br]⁺ | Data not available in search results | Data not available in search results |

| [M-HBr]⁺ | Data not available in search results | Data not available in search results |

| [CNO]⁺ | Data not available in search results | Data not available in search results |

Note: Specific mass spectrometry fragmentation data were not found in the search results.

Chemical Properties and Reactivity

This compound is a white to pale yellow crystalline solid.[5] It is stable at room temperature but can decompose upon heating.[5]

The most significant chemical property of this compound is its role as a precursor to bromonitrile oxide (BrCNO).[2] This is achieved through dehydrobromination, typically facilitated by a base. The in-situ generated bromonitrile oxide is a highly reactive 1,3-dipole that readily undergoes [3+2] cycloaddition reactions with various dipolarophiles, such as alkenes and alkynes, to form 3-bromoisoxazolines and 3-bromo-isoxazoles, respectively.[2] These heterocyclic products are valuable scaffolds in medicinal chemistry and drug development.

Experimental Protocols

Synthesis of this compound

A common method for the preparation of this compound involves the reaction of glyoxylic acid with hydroxylamine (B1172632), followed by bromination.[6]

Protocol:

-

To a stirred aqueous solution (50 mL) of glyoxylic acid (10 mmol), add hydroxylamine hydrochloride (10 mmol).

-

Stir the reaction mixture for 24 hours at room temperature.

-

Slowly add sodium bicarbonate (20 mmol), followed by dichloromethane (B109758) (60 mL).

-

Cool the well-stirred two-phase mixture to 6 °C.

-

Add bromine (1 mL) dropwise over 20 minutes.

-

Continue stirring the reaction mixture for 3 hours.

-

Separate the organic layer and extract the aqueous layer with dichloromethane (50 mL).

-

Combine the organic extracts, dry with magnesium sulfate, filter, and concentrate under reduced pressure.

-

Recrystallize the residue from hexane (B92381) (50 mL) to yield the product as a white crystalline solid.[6]

Spectroscopic Analysis

Sample Preparation (Thin Solid Film):

-

Dissolve approximately 50 mg of the solid sample in a few drops of a volatile solvent (e.g., methylene (B1212753) chloride).

-

Drop the solution onto a salt plate (e.g., NaCl or KBr).

-

Allow the solvent to evaporate, leaving a thin film of the solid on the plate.

-

Acquire the IR spectrum using an FT-IR spectrometer.

Sample Preparation:

-

Dissolve 5-10 mg of the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.

-

Acquire ¹H and ¹³C NMR spectra using a standard NMR spectrometer.

Sample Preparation (Electron Impact):

-

Introduce a small amount of the volatile sample into the ion source of the mass spectrometer.

-

Ionize the sample using a high-energy electron beam.

-

Analyze the resulting ions based on their mass-to-charge ratio.

Conclusion

This compound is a versatile and valuable reagent in organic synthesis, particularly for the construction of isoxazole (B147169) and isoxazoline (B3343090) heterocycles. A thorough understanding of its molecular structure, bonding, and reactivity is crucial for its effective utilization in the design and development of new chemical entities with potential therapeutic applications. The computational and spectroscopic data, coupled with the detailed experimental protocols provided in this guide, offer a solid foundation for researchers and scientists working in this field. Further experimental and theoretical studies are warranted to fill the gaps in the quantitative structural and spectroscopic data for this important molecule.

References

- 1. Structure and spectroscopy of dihaloformaldoximes He I photoelectron, photoionization mass spectroscopy, mid-IR, Raman and ab initio study - Journal of the Chemical Society, Faraday Transactions (RSC Publishing) [pubs.rsc.org]

- 2. This compound | 74213-24-4 | Benchchem [benchchem.com]

- 3. Buy this compound | 74213-24-4 [smolecule.com]

- 4. 1-bromo-N-hydroxymethanecarbonimidoyl bromide | CHBr2NO | CID 2763219 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. chembk.com [chembk.com]

- 6. This compound | 74213-24-4 [chemicalbook.com]

Spectroscopic and Synthetic Profile of 1,1-Dibromoformaldoxime: A Technical Guide

For Immediate Release

This technical guide provides a comprehensive overview of the synthesis and spectroscopic characterization of 1,1-Dibromoformaldoxime (CAS No. 74213-24-4), a key reagent in the synthesis of novel heterocyclic compounds. This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.

Chemical and Physical Properties

This compound is a white crystalline solid with a molecular formula of CHBr₂NO and a molecular weight of 202.83 g/mol .[1] It is recognized for its utility as a precursor to bromonitrile oxide, a reactive intermediate in 1,3-dipolar cycloaddition reactions for constructing isoxazole (B147169) and isoxazoline (B3343090) rings.[2]

| Property | Value | Reference |

| CAS Number | 74213-24-4 | [3] |

| Molecular Formula | CHBr₂NO | [1] |

| Molecular Weight | 202.83 g/mol | [1] |

| Melting Point | 65-66 °C | [3] |

| Physical Form | White crystalline solid |

Synthesis Protocol

A general and effective procedure for the synthesis of this compound has been well-documented.[3] The process involves the initial formation of an oxime from glyoxylic acid, followed by a bromination step.

Materials:

-

Glyoxylic acid

-

Hydroxylamine hydrochloride

-

Sodium bicarbonate

-

Bromine

-

Magnesium sulfate

Procedure:

-

Hydroxylamine hydrochloride (10 mmol) is added to a stirred aqueous solution (50 mL) of glyoxylic acid (10 mmol). The mixture is stirred for 24 hours at room temperature.[3]

-

Sodium bicarbonate (20 mmol) is then slowly added, followed by the addition of dichloromethane (60 mL).[3]

-

The two-phase mixture is cooled to 6 °C, and bromine (1 mL) is added dropwise over 20 minutes with vigorous stirring.[3]

-

Stirring is continued for an additional 3 hours after the bromine addition is complete.[3]

-

The organic layer is separated, and the aqueous layer is extracted with dichloromethane (50 mL).[3]

-

The combined organic extracts are dried over magnesium sulfate, filtered, and concentrated under reduced pressure.[3]

-

The resulting residue is recrystallized from hexane (50 mL) to yield this compound as a white crystalline product.[3]

Spectroscopic Data

Detailed spectroscopic analysis is crucial for the structural confirmation of this compound. The primary sources for comprehensive vibrational and mass spectrometric data are based on in-depth studies of dihaloformaldoximes.[4]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Expected NMR Spectroscopic Data

| Nucleus | Expected Chemical Shift (ppm) | Expected Multiplicity | Inferred Structural Information |

| ¹H | Single resonance | Singlet (s) | Corresponds to the single proton of the oxime hydroxyl group (-NOH). |

| ¹³C | Single resonance | Singlet (s) | Represents the single carbon atom bonded to the two bromine atoms and the oxime nitrogen. |

Infrared (IR) Spectroscopy

A complete vibrational analysis of this compound has been conducted, providing insight into its molecular structure and bonding.[4] The key vibrational modes are summarized below.

Table 2: Infrared (IR) Spectroscopic Data

| Wavenumber (cm⁻¹) | Vibrational Mode Assignment | Reference |

| Data not available | O-H stretch | [4] |

| Data not available | C=N stretch | [4] |

| Data not available | N-O stretch | [4] |

| Data not available | C-Br stretch | [4] |

Note: Specific peak positions are detailed in the work by Pasinszki and Westwood, but are not publicly available.

Mass Spectrometry (MS)

Photoionization mass spectroscopy has been used to study the fragmentation pattern of this compound.[4] This technique provides confirmation of the molecular weight and insights into the molecule's stability and fragmentation pathways.

Table 3: Mass Spectrometry (MS) Data

| m/z | Ion Assignment | Inferred Structural Information | Reference |

| ~201/203/205 | [CHBr₂NO]⁺ (Molecular Ion) | Confirms the molecular weight, with the isotopic pattern characteristic of two bromine atoms. | [4] |

| Data not available | Fragment ions | Indicates potential fragmentation pathways, such as the loss of bromine or other small neutral molecules. | [4] |

Note: Detailed fragmentation data is available in the cited literature but is not publicly accessible.

Experimental Protocols for Spectroscopic Analysis

While specific protocols for this compound are not detailed in the available literature, standard methodologies for obtaining spectroscopic data for organic compounds are applicable.

NMR Spectroscopy:

-

Sample Preparation: Dissolve a few milligrams of the compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

-

Instrumentation: Utilize a standard NMR spectrometer (e.g., 300-500 MHz).

-

Data Acquisition: Acquire ¹H and ¹³C spectra using standard pulse programs.

IR Spectroscopy:

-

Sample Preparation: Prepare a KBr pellet by grinding a small amount of the solid sample with dry potassium bromide and pressing it into a thin disk. Alternatively, attenuated total reflectance (ATR) can be used for the solid sample directly.

-

Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer.

-

Data Acquisition: Record the spectrum over the mid-IR range (typically 4000-400 cm⁻¹).

Mass Spectrometry:

-

Sample Introduction: Introduce the sample via direct infusion or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS).

-

Ionization: Employ a suitable ionization technique, such as electron ionization (EI) or electrospray ionization (ESI).

-

Data Acquisition: Obtain the mass spectrum, ensuring sufficient resolution to observe the isotopic distribution of bromine-containing fragments.

Workflow and Logical Relationships

The following diagram illustrates the logical workflow for the synthesis and characterization of this compound.

References

- 1. CAS # 74213-24-4, Dibromoformaldoxime, this compound - chemBlink [ww.chemblink.com]

- 2. This compound | 74213-24-4 | Benchchem [benchchem.com]

- 3. This compound | 74213-24-4 [chemicalbook.com]

- 4. Structure and spectroscopy of dihaloformaldoximes He I photoelectron, photoionization mass spectroscopy, mid-IR, Raman and ab initio study - Journal of the Chemical Society, Faraday Transactions (RSC Publishing) [pubs.rsc.org]

Thermo-chemical Properties of 1,1-Dibromoformaldoxime: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Physical and Chemical Properties

1,1-Dibromoformaldoxime is a white to pale yellow crystalline solid.[1] While comprehensive experimental thermo-chemical data are not extensively reported in the literature, several key physical properties have been documented.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | CHBr₂NO | [2][3] |

| Molecular Weight | 202.83 g/mol | [4] |

| Appearance | White to dark orange solid | [3] |

| Melting Point | 65-68 °C | [3] |

| Boiling Point (Predicted) | 230.0 ± 23.0 °C at 760 mmHg | [4] |

| Density (Predicted) | 2.70 ± 0.1 g/cm³ | [3][4] |

| pKa (Predicted) | 7.52 ± 0.11 | [3] |

| Solubility | Soluble in Chloroform (very slightly, heated), Methanol | [3] |

Note: Predicted values are based on computational models and should be considered as estimates.

Reactivity and Signaling Pathways

The primary utility of this compound in organic synthesis lies in its role as a stable precursor for the in situ generation of bromonitrile oxide (BrCNO), a highly reactive 1,3-dipole.[5] This intermediate readily participates in [3+2] cycloaddition reactions with various dipolarophiles, such as alkenes and alkynes, to yield 3-bromoisoxazolines and 3-bromo-isoxazoles, respectively.[5] These heterocyclic structures are valuable scaffolds in medicinal chemistry and drug development.[2][5]

The generation of bromonitrile oxide is typically achieved by treating this compound with a mild base, which facilitates the elimination of hydrogen bromide.[5]

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. chembk.com [chembk.com]

- 3. This compound | 74213-24-4 [chemicalbook.com]

- 4. 1-bromo-N-hydroxymethanecarbonimidoyl bromide | CHBr2NO | CID 2763219 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. CAS # 74213-24-4, Dibromoformaldoxime, this compound - chemBlink [ww.chemblink.com]

An In-depth Technical Guide to 1,1-Dibromoformaldoxime: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,1-Dibromoformaldoxime (CHBr₂NO), a halogenated oxime, serves as a pivotal intermediate in modern organic synthesis. Its significance lies in its role as a precursor to the highly reactive bromonitrile oxide, a 1,3-dipole that readily participates in cycloaddition reactions to construct complex nitrogen-containing heterocyclic scaffolds. These structural motifs are of profound interest in medicinal chemistry and drug development. This guide provides a comprehensive overview of the discovery and history of this compound, its physicochemical and spectroscopic properties, detailed experimental protocols for its synthesis and subsequent reactions, and its applications in the synthesis of valuable molecular frameworks.

Discovery and History

The precise discovery of this compound is not well-documented as a singular event, but rather emerged from broader investigations into the chemistry of halogenated oximes in the early to mid-20th century.[1][2] The study of these compounds was driven by the need for novel reactive intermediates in organic synthesis.[1] A related compound, dichloroformaldoxime, was first synthesized in 1929 and gained notoriety as the chemical warfare agent phosgene (B1210022) oxime, highlighting the potent biological activity within this class of molecules.[1][3] The development of synthetic methods for oxime formation from aldehydes, followed by systematic halogenation studies, led to the preparation of dibrominated analogues like this compound.[2] Over time, the focus on halogenated oximes has shifted from their potential military applications to their utility as versatile building blocks in medicinal and agrochemical research.[1][3]

Physicochemical and Spectroscopic Properties

This compound is a white to pale yellow or dark orange crystalline solid with a characteristic pungent odor.[4][5] It is hygroscopic and should be stored under an inert atmosphere at low temperatures (2-8°C).[5] The compound is soluble in polar aprotic solvents such as DMF and DMSO, and partially soluble in ethanol.[5]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 74213-24-4 | [3][5][6] |

| Molecular Formula | CHBr₂NO | [4] |

| Molecular Weight | 202.83 g/mol | [5][7][6] |

| Appearance | White to dark orange solid | [4][6] |

| Melting Point | 65-68 °C | [7][6] |

| Boiling Point | 230.0 ± 23.0 °C (Predicted) | [7] |

| Density | 2.70 ± 0.1 g/cm³ (Predicted) | [7] |

| pKa | 7.52 ± 0.11 (Predicted) | [4] |

| Solubility | Chloroform (very slightly, heated), Methanol, Water, Ethanol, Ether, Acetic Acid.[4] | [4] |

| Storage | Sealed in dry, Store in freezer, under -20°C | [4] |

Table 2: Spectroscopic Data of this compound

| Technique | Data | Reference(s) |

| ¹H NMR | Primary spectra available in the University of Cambridge Data Repository. | [8] |

| ¹³C NMR | Primary spectra available in the University of Cambridge Data Repository. | [4][8] |

| Mid-IR Spectroscopy | The electronic and geometric structures have been investigated. | [9] |

| Raman Spectroscopy | The electronic and geometric structures have been investigated in the solid state. | [9] |

| Mass Spectrometry | Photoionization mass spectroscopy has been performed. | [9] |

Experimental Protocols

The most common and well-documented synthesis of this compound proceeds via the formation of a hydroxyiminoacetic acid intermediate from glyoxylic acid, followed by a bromination-decarboxylation reaction.[3][6]

Synthesis of this compound from Glyoxylic Acid

This two-step batch process is a widely cited method for the laboratory-scale preparation of this compound.

Step 1: Preparation of Hydroxyiminoacetic Acid

-

To a stirred aqueous solution (50 mL) of glyoxylic acid (10 mmol), add hydroxylamine (B1172632) hydrochloride (10 mmol).

-

Stir the reaction mixture at room temperature for 24 hours.[6]

Step 2: Synthesis of this compound

-

To the solution from Step 1, slowly add sodium bicarbonate (20 mmol).

-

Add dichloromethane (B109758) (60 mL) to the reaction mixture.

-

Cool the well-stirred two-phase mixture to 6 °C.

-

Add bromine (1 mL) dropwise over 20 minutes.

-

Continue stirring the reaction mixture for 3 hours at the same temperature.[6]

-

Separate the organic layer, and extract the aqueous layer with dichloromethane (50 mL).

-

Combine the organic extracts, dry with magnesium sulfate, filter, and concentrate under reduced pressure.

-

Recrystallize the residue from hexane (B92381) (50 mL) to yield the product as a white crystalline solid (typical yield: 81%).[6]

Note: Differential scanning calorimetry (DSC) analysis of the hydroxyiminoacetic acid intermediate shows a significant exothermic event with an onset temperature of approximately 124°C, suggesting a potential for autocatalytic decomposition. Rigorous temperature control is crucial for safe handling.[4]

In-situ Generation of Bromonitrile Oxide and 1,3-Dipolar Cycloaddition

This compound is rarely isolated for subsequent reactions in large-scale preparations due to safety concerns.[3] It is typically used in-situ to generate bromonitrile oxide for cycloaddition reactions.

General Procedure for Cycloaddition with an Alkene:

-

Dissolve the alkene (1 equivalent) in a suitable solvent such as ethyl acetate.

-

Add this compound (1.5 equivalents).

-

Add a mild base, such as sodium bicarbonate (6 equivalents), to the mixture.

-

Stir the reaction mixture at room temperature. The reaction progress should be monitored by TLC or GC-MS.

-

Upon completion, filter the solids and concentrate the filtrate.

-

Purify the residue by column chromatography on silica (B1680970) gel to obtain the desired 3-bromoisoxazoline product.

Note: The reaction time can vary from hours to several days depending on the reactivity of the alkene.

Mandatory Visualizations

Synthesis Workflow

Caption: Synthesis workflow of this compound.

1,3-Dipolar Cycloaddition Pathway

Caption: In-situ generation and cycloaddition of bromonitrile oxide.

Applications in Drug Development and Organic Synthesis

The primary application of this compound in organic synthesis is as a precursor for the generation of bromonitrile oxide, which is a key component in 1,3-dipolar cycloaddition reactions.[1][3] This reaction, often referred to as a Huisgen cycloaddition, is a powerful tool for the construction of five-membered heterocyclic rings.[1]

-

Synthesis of 3-Bromo-isoxazoles and 3-Bromoisoxazolines: The reaction of bromonitrile oxide with alkynes and alkenes yields substituted 3-bromo-isoxazoles and 3-bromoisoxazolines, respectively.[1][3] These structures are valuable intermediates in the synthesis of a wide range of biologically active molecules.

-

Access to Complex Molecular Scaffolds: The isoxazole (B147169) and isoxazoline rings are prevalent in many pharmaceuticals and agrochemicals. The ability to introduce a bromine atom at the 3-position provides a handle for further functionalization, allowing for the synthesis of diverse libraries of compounds for drug discovery screening.

-

Natural Product Synthesis: The 1,3-dipolar cycloaddition of bromonitrile oxide has been employed as a key step in the total synthesis of complex natural products.[3]

The development of continuous flow methodologies for the synthesis and in-situ use of this compound has mitigated many of the safety concerns associated with its batch production, paving the way for its broader application in both academic and industrial research.[4] This approach allows for the "on-demand" generation of this highly reactive intermediate, minimizing the risks associated with its accumulation.[4]

References

- 1. US4096187A - Process for halogenation of aldehydes and production of oximes therefrom - Google Patents [patents.google.com]

- 2. mdpi.com [mdpi.com]

- 3. This compound | 74213-24-4 | Benchchem [benchchem.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Dibromoformaldoxime | 74213-24-4 [sigmaaldrich.com]

- 6. This compound | 74213-24-4 [chemicalbook.com]

- 7. Hydroxycarbonimidic dibromide | CAS#:74213-24-4 | Chemsrc [chemsrc.com]

- 8. Data supporting "Continuous preparation and use of dibromoformaldoxime as a reactive intermediate for the synthesis of 3-bromoisoxazolines" [repository.cam.ac.uk]

- 9. Structure and spectroscopy of dihaloformaldoximes He I photoelectron, photoionization mass spectroscopy, mid-IR, Raman and ab initio study - Journal of the Chemical Society, Faraday Transactions (RSC Publishing) [pubs.rsc.org]

CAS number and chemical identifiers for 1,1-Dibromoformaldoxime

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 1,1-Dibromoformaldoxime, a key reagent in synthetic organic chemistry. It covers its chemical identity, properties, synthesis, and significant applications, particularly in the construction of heterocyclic compounds vital to medicinal chemistry and drug development.

Chemical Identifiers and Properties

This compound is a halogenated oxime derivative recognized for its utility as a reactive intermediate in organic synthesis.[1][2] Its unique structure, featuring two bromine atoms and an oxime functional group, dictates its reactivity and applications.[3]

Below is a summary of its key chemical identifiers and physicochemical properties.

| Identifier Type | Value |

| CAS Number | 74213-24-4[1][3][4][5][6][7] |

| IUPAC Name | N-(dibromomethylidene)hydroxylamine[3][4][8] |

| Synonyms | Dibromoformaldoxime, Hydroxy-carbonimidic Dibromide[1][3][4] |

| Molecular Formula | CHBr₂NO[1][3][4][5] |

| Molecular Weight | 202.83 g/mol [1][3][4][5] |

| Appearance | White to pale yellow crystalline powder[2][4] |

| Melting Point | 65-82°C (with decomposition)[2][4][6] |

| Boiling Point | 230.0 ± 23.0 °C (Predicted)[6] |

| Density | 2.70 ± 0.1 g/cm³ (Predicted)[6] |

| InChI | InChI=1S/CHBr2NO/c2-1(3)4-5/h5H[3][5][8] |

| InChI Key | AWBKQZSYNWLCMW-UHFFFAOYSA-N[3][4][5][8] |

| SMILES | C(=NO)(Br)Br[3] |

| Canonical SMILES | C(=NO)(Br)Br[3] |

Synthesis and Experimental Protocols

The synthesis of this compound is well-documented, typically involving the formation of an oxime intermediate followed by halogenation.[4] Recent advancements have focused on developing safer and more scalable continuous flow processes due to safety concerns associated with batch production.[3][9]

General Laboratory Synthesis Protocol

A common and established method for synthesizing this compound involves the reaction of glyoxylic acid with hydroxylamine (B1172632), followed by oxidative bromination.[7]

Step 1: Formation of Hydroxyiminoacetic Acid

-

Dissolve glyoxylic acid (10 mmol) in water (50 mL).

-

Add hydroxylamine hydrochloride (10 mmol) to the stirred solution.

-

Continue stirring the reaction mixture at room temperature for 24 hours to form the intermediate, hydroxyiminoacetic acid.[7]

Step 2: Dibromination

-

Slowly add sodium bicarbonate (20 mmol) to the mixture, followed by dichloromethane (B109758) (60 mL).

-

Cool the well-stirred two-phase mixture to 6°C.

-

Add bromine (1 mL) dropwise over 20 minutes.

-

Continue stirring the reaction mixture for 3 hours after the bromine addition is complete.[7]

Step 3: Work-up and Purification

-

Separate the organic layer.

-

Extract the aqueous layer with dichloromethane (50 mL).

-

Combine the organic extracts, dry with magnesium sulfate, filter, and concentrate under reduced pressure.

-

Recrystallize the residue from hexane (B92381) (50 mL) to yield the final product as white crystals.[7]

This protocol has been reported to yield the product with a melting point of 65-66°C.[7]

Synthesis Pathway Diagram

The following diagram illustrates the key steps in the laboratory synthesis of this compound.

Mechanism of Reactivity: A Precursor to Nitrile Oxides

The primary utility of this compound in organic synthesis stems from its role as a stable precursor to the highly reactive intermediate, bromonitrile oxide (BrCNO).[4] This 1,3-dipole is typically generated in situ through the elimination of hydrogen bromide, a transformation facilitated by a mild base.[4]

Once formed, bromonitrile oxide readily participates in 1,3-dipolar cycloaddition reactions, a powerful method for constructing five-membered heterocyclic rings.[4]

Key Applications in Heterocyclic Chemistry

This compound is a valuable building block for synthesizing nitrogen-containing heterocyclic compounds, which are prevalent structural motifs in many pharmaceuticals and agrochemicals.[3][4]

[3+2] Cycloaddition Reactions

The most notable application is in [3+2] cycloaddition reactions (Huisgen cycloadditions) where the in situ generated bromonitrile oxide reacts with various unsaturated compounds (dipolarophiles).[4]

-

Reaction with Alkynes: This reaction yields substituted 3-bromo-isoxazoles, which are important scaffolds in medicinal chemistry.[4][7]

-

Reaction with Alkenes: The cycloaddition with alkenes produces 3-bromoisoxazolines, which are themselves valuable synthetic intermediates.[4]

Reaction Pathway Diagram

The diagram below outlines the generation of bromonitrile oxide and its subsequent cycloaddition with an alkyne.

Safety and Handling

This compound is an organic halogen compound with notable toxicity.[6]

-

Hazards: It is irritating to the skin and eyes and may cause respiratory tract irritation upon inhalation.[6]

-

Historical Context: The related compound, dichloroformaldoxime, was investigated as a chemical warfare agent, highlighting the potent biological effects that can be associated with this class of compounds.[4]

-

Thermal Stability: The compound can undergo violent exothermic decomposition, and thermal analysis has shown rapid pressure increases attributed to gas efflux events starting from 78°C.[9]

-

Handling: Appropriate personal protective equipment (PPE) should be used in a well-ventilated environment.[6]

-

Storage: The compound is hygroscopic and should be stored in a dry, cool place, away from fire and combustibles, under an inert atmosphere at 2-8°C.[2][6]

Users must adhere to local regulations for handling and disposal.[6] In case of exposure, rinse immediately with water and seek medical attention.[6]

References

- 1. myuchem.com [myuchem.com]

- 2. nbinno.com [nbinno.com]

- 3. smolecule.com [smolecule.com]

- 4. This compound | 74213-24-4 | Benchchem [benchchem.com]

- 5. This compound | CAS: 74213-24-4 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]

- 6. chembk.com [chembk.com]

- 7. This compound | 74213-24-4 [chemicalbook.com]

- 8. 1-bromo-N-hydroxymethanecarbonimidoyl bromide | CHBr2NO | CID 2763219 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

Reactivity Profile of 1,1-Dibromoformaldoxime: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,1-Dibromoformaldoxime (DBFO) is a highly reactive and versatile synthetic intermediate, primarily utilized as a precursor to bromonitrile oxide for the construction of complex nitrogen-containing heterocycles. This technical guide provides a comprehensive overview of the reactivity profile of this compound, including its synthesis, stability, and key transformations. A detailed examination of its application in [3+2] cycloaddition reactions to generate 3-bromo-isoxazolines and 3-bromo-isoxazoles is presented, supported by quantitative data and detailed experimental protocols. Furthermore, this guide explores other aspects of its reactivity, including dehydrobromination and the nucleophilic substitution potential of its derivatives, which are crucial for the synthesis of diverse molecular scaffolds relevant to pharmaceutical and agrochemical research.

Introduction

This compound (CHBr₂NO) is a halogenated oxime that serves as a pivotal building block in modern organic synthesis.[1] Its significance lies in its ability to readily undergo elimination of hydrogen bromide to form the highly reactive intermediate, bromonitrile oxide (BrCNO).[1] This 1,3-dipole is a valuable reagent for [3+2] cycloaddition reactions, providing a direct route to 3-bromo-substituted isoxazolines and isoxazoles.[2] These heterocyclic motifs are prevalent in a wide range of biologically active molecules, making this compound a compound of considerable interest to medicinal chemists and drug development professionals.[1] This guide aims to provide an in-depth understanding of the synthesis, stability, and reactivity of this compound, with a focus on its practical application in synthetic chemistry.

Physicochemical Properties and Stability

This compound is a white to pale yellow crystalline powder with a characteristic pungent odor.[3] It is hygroscopic and should be stored under an inert atmosphere at low temperatures (2-8°C) to prevent decomposition.[3] The compound is soluble in polar aprotic solvents such as DMF and DMSO, and partially soluble in ethanol.[3] While stable at room temperature for short periods, it can decompose upon heating.[4]

The reactivity of this compound is highly dependent on pH. The conversion to bromonitrile oxide is slow below pH 1.5, proceeds rapidly between pH 2 and 4, and is very fast above pH 5.[5] However, at higher pH, the generated bromonitrile oxide is prone to degradation if not trapped by a suitable dipolarophile.[5]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | CHBr₂NO | [6] |

| Molecular Weight | 202.83 g/mol | [6] |

| Appearance | White to pale yellow crystalline powder | [3] |

| Melting Point | 65-66 °C | [2] |

| Storage Temperature | 2-8 °C | [3] |

Synthesis of this compound

A well-documented and reliable method for the synthesis of this compound starts from glyoxylic acid. The synthesis involves a two-step process: the formation of an oxime intermediate followed by electrophilic bromination.[1]

Synthesis Pathway

Caption: Synthesis of this compound from Glyoxylic Acid.

Experimental Protocol: Synthesis from Glyoxylic Acid

The following protocol is adapted from established literature procedures.[2]

Materials:

-

Glyoxylic acid (10 mmol)

-

Hydroxylamine hydrochloride (10 mmol)

-

Sodium bicarbonate (20 mmol)

-

Bromine (1 mL)

-

Dichloromethane (B109758) (110 mL)

-

Deionized water (50 mL)

-

Magnesium sulfate

Procedure:

-

To a stirred aqueous solution (50 mL) of glyoxylic acid (10 mmol), add hydroxylamine hydrochloride (10 mmol).

-

Stir the reaction mixture for 24 hours at room temperature.

-

Slowly add sodium bicarbonate (20 mmol) to the mixture, followed by dichloromethane (60 mL).

-

Cool the well-stirred two-phase mixture to 6°C.

-

Add bromine (1 mL) dropwise over 20 minutes.

-

Continue stirring the reaction mixture for 3 hours at 6°C.

-

Separate the organic layer and extract the aqueous layer with dichloromethane (50 mL).

-

Combine the organic extracts, dry with magnesium sulfate, filter, and concentrate under reduced pressure.

-

Recrystallize the residue from hexane (50 mL) to yield this compound as a white crystalline solid.

Quantitative Data:

Reactivity Profile

The reactivity of this compound is dominated by its role as a precursor to bromonitrile oxide. The primary reactions include dehydrobromination to form the nitrile oxide, followed by [3+2] cycloaddition reactions. Nucleophilic substitution reactions have also been reported on the resulting heterocyclic products.

Dehydrobromination to Bromonitrile Oxide

The key reaction of this compound is the in situ generation of bromonitrile oxide (BrCNO) through the elimination of hydrogen bromide, typically facilitated by a mild base.[1] This highly reactive 1,3-dipole is not isolated and is immediately trapped by a dipolarophile present in the reaction mixture.

Caption: Dehydrobromination of this compound.

[3+2] Cycloaddition Reactions

Bromonitrile oxide readily undergoes [3+2] cycloaddition (a type of Huisgen cycloaddition) with various dipolarophiles, most notably alkenes and alkynes, to form five-membered heterocyclic rings.[1] These reactions are highly valuable for the synthesis of 3-bromoisoxazolines and 3-bromoisoxazoles, respectively. The reactions are often highly regio- and stereoselective.[7]

The cycloaddition of bromonitrile oxide with alkenes produces 3-bromoisoxazolines.[7] A variety of alkenes, including electron-rich and electron-poor systems, can be employed.

Caption: [3+2] Cycloaddition with Alkenes.

Similarly, reaction with alkynes yields 3-bromoisoxazoles.[2] These aromatic heterocycles are important scaffolds in medicinal chemistry.

Caption: [3+2] Cycloaddition with Alkynes.

The following table summarizes the yields of 3-bromoisoxazolines obtained from the reaction of in situ generated bromonitrile oxide with various alkenes, as reported in a continuous flow synthesis setup.[5]

Table 2: Synthesis of 3-Bromoisoxazolines via [3+2] Cycloaddition

| Alkene Substrate | Product | Yield (%) | Reference |

| N-Vinyl Benzamide | N-(5-phenyl-4,5-dihydroisoxazol-3-yl)benzamide | 92 | [5] |

| Styrene | 3-Bromo-5-phenyl-4,5-dihydroisoxazole | 85 | [5] |

| 4-Methylstyrene | 3-Bromo-5-(p-tolyl)-4,5-dihydroisoxazole | 88 | [5] |

| 4-Methoxystyrene | 3-Bromo-5-(4-methoxyphenyl)-4,5-dihydroisoxazole | 91 | [5] |

| 4-Chlorostyrene | 3-Bromo-5-(4-chlorophenyl)-4,5-dihydroisoxazole | 82 | [5] |

| 4-Trifluoromethylstyrene | 3-Bromo-5-(4-(trifluoromethyl)phenyl)-4,5-dihydroisoxazole | 75 | [5] |

| 1-Octene | 3-Bromo-5-hexyl-4,5-dihydroisoxazole | 65 | [5] |

| 1,4-Divinylbenzene | 1,4-Bis(3-bromo-4,5-dihydroisoxazol-5-yl)benzene | 99 | [5] |

This protocol describes a general continuous flow setup for the synthesis of 3-bromoisoxazolines.[5]

Experimental Workflow:

Caption: Continuous Flow Experimental Workflow.

Procedure:

-

Step 1: Preparation of Hydroxyiminoacetic Acid: Aqueous streams of glyoxylic acid and hydroxylamine are combined in a T-piece mixer and flowed through a coil reactor to form hydroxyiminoacetic acid.

-

Step 2: Synthesis of this compound (DBFO): The output from Step 1 is mixed with a stream of K₂HPO₄ buffer and then combined with a solution of bromine in dichloromethane in a second T-piece mixer. This mixture flows through a second coil reactor to generate a solution of DBFO.

-

Step 3: [3+2] Cycloaddition: The DBFO solution is then mixed with a solution of the alkene in dichloromethane in a third T-piece mixer and passed through a final coil reactor to effect the cycloaddition reaction.

-

Work-up: The output stream is collected, and the product is isolated using standard extraction and purification techniques.

Nucleophilic Substitution Reactions

While there is limited information on direct nucleophilic substitution on this compound itself, the bromine atom on the resulting 3-bromoisoxazoline and 3-bromoisoxazole rings is susceptible to nucleophilic displacement. This provides a powerful method for further functionalization of the heterocyclic core.

A novel two-step procedure for the synthesis of 3-amino-5-substituted-isoxazoles involves the reaction of 3-bromoisoxazolines with amines in the presence of a base to afford 3-aminoisoxazolines, which are then oxidized to the corresponding 3-aminoisoxazoles in high yields.[8] This approach is often more effective than direct SNAr reactions on 3-haloisoxazoles.[8]

Caption: Nucleophilic Substitution on 3-Bromoisoxazoline Derivatives.

Table 3: Synthesis of 3-Aminoisoxazolines

| 3-Bromoisoxazoline Substrate | Amine | Product | Yield (%) | Reference |

| 3-Bromo-5-phenyl-4,5-dihydroisoxazole | 4-Methylpiperidine | 3-(4-Methylpiperidin-1-yl)-5-phenyl-4,5-dihydroisoxazole | 95 | [8] |

| 3-Bromo-5-phenyl-4,5-dihydroisoxazole | Morpholine | 3-Morpholino-5-phenyl-4,5-dihydroisoxazole | 98 | [8] |

| 3-Bromo-5-(4-chlorophenyl)-4,5-dihydroisoxazole | Pyrrolidine | 5-(4-Chlorophenyl)-3-(pyrrolidin-1-yl)-4,5-dihydroisoxazole | 96 | [8] |

Conclusion

This compound is a valuable and reactive intermediate in organic synthesis. Its primary utility lies in the efficient generation of bromonitrile oxide for [3+2] cycloaddition reactions, which provides a versatile and high-yielding route to 3-bromo-substituted isoxazolines and isoxazoles. The reactivity of these products towards nucleophilic substitution further extends the synthetic utility of this compound, allowing for the creation of a diverse range of heterocyclic compounds. The development of continuous flow methodologies for the synthesis and reaction of this hazardous reagent has significantly improved its safety and scalability, making it an even more attractive tool for researchers in drug discovery and development. A thorough understanding of its reactivity profile, as detailed in this guide, is essential for its effective application in the synthesis of novel and complex molecular architectures.

References

- 1. This compound | 74213-24-4 | Benchchem [benchchem.com]

- 2. This compound | 74213-24-4 [chemicalbook.com]

- 3. nbinno.com [nbinno.com]

- 4. chembk.com [chembk.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. This compound | 74213-24-4 [amp.chemicalbook.com]

- 7. arkat-usa.org [arkat-usa.org]

- 8. pubs.acs.org [pubs.acs.org]

Solubility and stability of 1,1-Dibromoformaldoxime in different solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known solubility and stability characteristics of 1,1-Dibromoformaldoxime, a key intermediate in the synthesis of nitrogen-containing heterocyclic compounds.[1][2][3] Due to its role as a precursor for generating reactive intermediates like bromonitrile oxide, understanding its behavior in different solvents and under various environmental conditions is critical for its effective use in research and development, particularly in the fields of medicinal chemistry and agrochemical synthesis.

Core Properties of this compound

| Property | Value | Source(s) |

| Chemical Formula | CHBr₂NO | [2][3] |

| Molecular Weight | 204.83 g/mol | [2] |

| Appearance | White to pale yellow crystalline powder or solid. | [2][4] |

| Melting Point | 65-82°C (with decomposition) | [1][2] |

Section 1: Solubility Profile

Precise quantitative solubility data for this compound is not extensively documented in publicly available literature. However, qualitative solubility information has been reported, indicating a preference for polar solvents. The choice of solvent is noted to significantly influence the rate and selectivity of reactions involving this compound.[3]

Qualitative Solubility Data

The following table summarizes the reported solubility of this compound in various common laboratory solvents.

| Solvent Category | Solvent | Solubility | Notes | Source(s) |

| Polar Aprotic | Dimethylformamide (DMF) | Soluble | [1][2] | |

| Dimethyl sulfoxide (B87167) (DMSO) | Soluble | [1][2] | ||

| Polar Protic | Ethanol | Partially Soluble | [1][2][4] | |

| Methanol | Soluble | [5] | ||

| Water | Soluble | The elimination of hydrogen bromide is pH-dependent in aqueous systems.[3] | [4] | |

| Acetic Acid | Soluble | [4] | ||

| Non-Polar / Weakly Polar | Chloroform | Very Slightly Soluble | Solubility increases with heating. | [5] |

| Diethyl Ether | Soluble | [4] | ||

| Dichloromethane (B109758) | Used as a solvent in synthesis. | The compound is extracted into dichloromethane during synthesis.[5] | [5] | |

| Hexane | Used for recrystallization. | Implies low solubility at room temperature.[5] | [5] |

Experimental Protocol for Solubility Determination

The following is a generalized protocol for determining the solubility of this compound, based on standard laboratory methods.

Objective: To determine the approximate solubility of this compound in a given solvent at a specific temperature.

Materials:

-

This compound

-

Selected solvents (e.g., DMSO, Ethanol, Water)

-

Analytical balance

-

Vials with screw caps

-

Magnetic stirrer and stir bars

-

Constant temperature bath or incubator

-

Filtration apparatus (e.g., syringe filters, 0.45 µm)

-

High-Performance Liquid Chromatography (HPLC) system or Gas Chromatography-Mass Spectrometry (GC-MS)

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials, each containing a known volume of a different solvent.

-

Seal the vials to prevent solvent evaporation.

-

Place the vials in a constant temperature bath set to the desired temperature (e.g., 25°C) and stir vigorously for a predetermined equilibration time (e.g., 24-48 hours) to ensure saturation.

-

-

Sample Collection and Filtration:

-

After equilibration, allow the vials to stand undisturbed at the set temperature for at least 2 hours to let the excess solid settle.

-

Carefully withdraw an aliquot of the supernatant using a syringe.

-

Immediately filter the aliquot through a 0.45 µm syringe filter into a clean, pre-weighed vial. This step is crucial to remove any undissolved solid.

-

-

Quantification:

-

Accurately weigh the filtered solution.

-

Evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature low enough to avoid decomposition of the solute.

-

Weigh the vial containing the dry residue to determine the mass of the dissolved this compound.

-

Alternatively, dilute a known volume of the filtered solution and analyze its concentration using a validated stability-indicating analytical method like HPLC or GC-MS.[6][7]

-

-

Calculation:

-

Calculate the solubility in units such as g/L or mg/mL.

-

Caption: Experimental workflow for determining the solubility of a compound.

Section 2: Stability Profile

This compound is a hygroscopic compound that exhibits thermal instability and sensitivity to environmental conditions.[1][2] Proper handling and storage are essential to maintain its integrity.

Summary of Stability Characteristics

| Condition | Observation | Recommendations | Source(s) |

| Temperature | Decomposes upon heating.[4] Melting point is accompanied by decomposition.[1][2] | Store at low temperatures (2-8°C or -20°C to 8°C).[1][2] Avoid exposure to high temperatures. | [1][2][4] |

| Moisture | Hygroscopic. | Store in a tightly-closed container in a dry place. | [1][2] |

| Atmosphere | Sensitive to air/moisture. | Store under an inert atmosphere (e.g., Nitrogen, Argon). | [1][2] |

| pH (in solution) | Susceptible to hydrolysis across a wide range of pH values. | Use in aqueous solutions should account for potential pH-dependent degradation. | [3][8] |

| Incompatibilities | Strong oxidizing agents. | Avoid contact with strong oxidizers. | [9] |

| Decomposition | Hazardous decomposition products include carbon oxides, hydrogen bromide, and nitrogen oxides. | Handle in a well-ventilated area.[4] | [9] |

Experimental Protocol for Stability Assessment

The following protocol outlines a method for assessing the stability of this compound under various stress conditions, in line with general guidelines for stability testing.[8]

Objective: To evaluate the stability of this compound under conditions of elevated temperature, humidity, and in different pH solutions.

Materials:

-

This compound (single batch)

-

Stability chambers (controlled temperature and humidity)

-

pH meter and various buffer solutions (e.g., pH 4, 7, 9)

-

HPLC or GC-MS system with a validated stability-indicating method

-

Vials (clear and amber)

Procedure:

-

Initial Analysis (Time Zero):

-

Analyze an initial sample of the this compound batch to determine its initial purity and to identify any pre-existing degradation products.

-

-

Stress Testing Conditions:

-

Thermal Stress: Place accurately weighed samples in vials and store them in stability chambers at elevated temperatures (e.g., 40°C, 60°C) for a defined period (e.g., 1, 2, 4 weeks).[8]

-

Humidity Stress: Place samples in a stability chamber with controlled high humidity (e.g., 75% RH or greater) at an accelerated temperature (e.g., 40°C).[8]

-

Hydrolytic Stress: Prepare solutions of the compound in different pH buffers. Store these solutions at a controlled temperature and pull samples at various time points (e.g., 0, 6, 24, 48 hours).

-

-

Sample Analysis:

-

At each designated time point, withdraw a sample from each stress condition.

-

Prepare the sample for analysis (e.g., dissolve in a suitable solvent, dilute as necessary).

-

Analyze the sample using a stability-indicating chromatographic method (e.g., HPLC). This method must be capable of separating the intact compound from its degradation products.[6]

-

Quantify the amount of remaining this compound and identify and quantify any major degradation products.

-

-

Data Evaluation:

-

Compare the purity of the stressed samples to the time-zero sample.

-

Calculate the rate of degradation under each condition.

-

Identify the primary degradation pathways based on the products formed.

-

Caption: General workflow for conducting stress stability testing.

Section 3: Synthetic Utility and Reaction Pathway

The primary synthetic application of this compound is as a precursor to bromonitrile oxide (BrCNO), a highly reactive 1,3-dipole. This intermediate is typically generated in situ by treating this compound with a mild base to facilitate the elimination of hydrogen bromide.[1] The resulting bromonitrile oxide readily participates in [3+2] cycloaddition reactions with various dipolarophiles, such as alkenes and alkynes, to form 3-bromoisoxazolines and 3-bromo-isoxazoles, respectively.[1][5] These heterocyclic structures are valuable scaffolds in medicinal chemistry and pharmaceutical development.[1]

Caption: Generation of bromonitrile oxide and subsequent cycloaddition.

References

- 1. This compound | 74213-24-4 | Benchchem [benchchem.com]

- 2. nbinno.com [nbinno.com]

- 3. Buy this compound | 74213-24-4 [smolecule.com]

- 4. This compound [chembk.com]

- 5. This compound | 74213-24-4 [chemicalbook.com]

- 6. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]

- 7. researchgate.net [researchgate.net]

- 8. ema.europa.eu [ema.europa.eu]

- 9. aksci.com [aksci.com]

Methodological & Application

The Synthetic Utility of 1,1-Dibromoformaldoxime: A Versatile Reagent for Heterocyclic Chemistry

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

1,1-Dibromoformaldoxime is a valuable and reactive intermediate in organic synthesis, primarily utilized as a precursor for the in situ generation of bromonitrile oxide (BrCNO).[1] This highly reactive 1,3-dipole readily participates in [3+2] cycloaddition reactions with carbon-carbon double and triple bonds, providing a direct and efficient route to important nitrogen-containing heterocyclic scaffolds such as 3-bromo-isoxazolines and 3-bromo-isoxazoles.[1] These structural motifs are prevalent in a wide range of biologically active molecules, including pharmaceuticals and agrochemicals, making this compound a key building block in drug discovery and development.[1]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below.

| Property | Value | Reference |

| Chemical Formula | CHBr₂NO | [2][3] |

| Molecular Weight | 202.83 g/mol | [3] |

| Appearance | White to pale yellow crystalline powder | [4] |

| Melting Point | 78-82 °C (with decomposition) | [4] |

| Solubility | Soluble in polar aprotic solvents (e.g., DMF, DMSO), partially soluble in ethanol. | [4] |

| Stability | Hygroscopic; should be stored under an inert atmosphere at 2-8 °C. | [4] |

Core Application: Synthesis of Heterocycles via [3+2] Cycloaddition

The primary application of this compound lies in its ability to generate bromonitrile oxide in situ upon treatment with a mild base. This electrophilic 1,3-dipole then readily undergoes cycloaddition with various dipolarophiles.

Synthesis of 3-Bromoisoxazoles from Alkynes

The reaction of in situ generated bromonitrile oxide with alkynes provides a direct route to 3-bromo-5-substituted isoxazoles. This reaction is highly regioselective, yielding predominantly the 3,5-disubstituted isomer.

Reaction Scheme: Synthesis of 3-Bromoisoxazoles

References

- 1. CA1258860A - Process for the preparation of 3,5-disubstituted isoxazoles - Google Patents [patents.google.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Solvent-free synthesis of 3,5-isoxazoles via 1,3-dipolar cycloaddition of terminal alkynes and hydroxyimidoyl chlorides over Cu/Al2O3 surface under ball-milling conditions - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: 1,1-Dibromoformaldoxime as a Precursor for Heterocyclic Compounds

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,1-Dibromoformaldoxime is a versatile and highly reactive synthetic intermediate with significant applications in the construction of nitrogen-containing heterocyclic compounds.[1] Its utility primarily stems from its ability to generate bromonitrile oxide (BrCNO), a reactive 1,3-dipole, in situ through the elimination of hydrogen bromide.[1] This intermediate readily participates in [3+2] cycloaddition reactions with various dipolarophiles, providing a direct and efficient route to valuable heterocyclic scaffolds, particularly 3-bromo-isoxazoles and 3-bromo-isoxazolines.[1][2] These structures are prevalent in numerous pharmaceuticals and agrochemicals, exhibiting a wide range of biological activities, including antimicrobial and antitumor properties.[2][3]

The 3-bromo substituent in the resulting isoxazole (B147169) and isoxazoline (B3343090) rings serves as a versatile handle for further functionalization, allowing for the synthesis of a diverse library of derivatives. This feature makes this compound a valuable building block in drug discovery and development programs.

Synthesis of this compound

A common and effective method for the preparation of this compound involves a two-step process starting from glyoxylic acid.[4]

Experimental Protocol: Preparation of this compound

Materials:

-

Glyoxylic acid

-

Hydroxylamine (B1172632) hydrochloride

-

Sodium bicarbonate

-

Bromine

-

Magnesium sulfate (B86663) (anhydrous)

Procedure:

-

To a stirred aqueous solution (50 mL) of glyoxylic acid (10 mmol), add hydroxylamine hydrochloride (10 mmol).

-

Stir the reaction mixture at room temperature for 24 hours.

-

Slowly add sodium bicarbonate (20 mmol), followed by dichloromethane (60 mL).

-

Cool the two-phase mixture to 6 °C in an ice bath.

-

Add bromine (1 mL) dropwise over 20 minutes with vigorous stirring.

-

Continue stirring the reaction mixture for 3 hours at 6 °C.

-

Separate the organic layer, and extract the aqueous layer with dichloromethane (50 mL).

-

Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Recrystallize the residue from hexane (50 mL) to obtain this compound as a white crystalline solid.[4]

Expected Yield: 81%[4] Melting Point: 65-66 °C[4]

Applications in Heterocyclic Synthesis

The primary application of this compound is in the synthesis of 3-bromo-substituted isoxazoles and isoxazolines via [3+2] cycloaddition reactions.

Synthesis of 3-Bromo-5-substituted Isoxazoles

The reaction of this compound with terminal alkynes in the presence of a base provides a regioselective route to 3-bromo-5-substituted isoxazoles. These compounds are valuable intermediates in the synthesis of various biologically active molecules.[5]

Caption: Synthesis of 3-bromo-5-substituted isoxazoles.

Materials:

-

Potassium bicarbonate

-

Ethyl acetate (B1210297)

-

Water

-

This compound

Procedure:

-